molecular formula C8H16OS2 B14115657 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol

1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol

Cat. No.: B14115657
M. Wt: 192.3 g/mol
InChI Key: XEODTIGANXJTKZ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is often used in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol can be synthesized through the reaction of 2-ethyl-1,3-dithiane with ethylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiane, followed by nucleophilic attack on the ethylene oxide .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced dithiane derivatives

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the dithiane ring and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C8H16OS2

Molecular Weight

192.3 g/mol

IUPAC Name

1-(2-ethyl-1,3-dithian-2-yl)ethanol

InChI

InChI=1S/C8H16OS2/c1-3-8(7(2)9)10-5-4-6-11-8/h7,9H,3-6H2,1-2H3

InChI Key

XEODTIGANXJTKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(SCCCS1)C(C)O

Origin of Product

United States

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